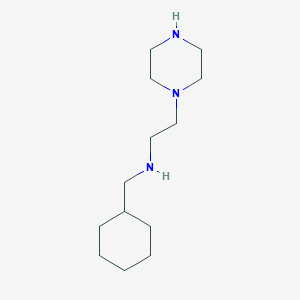![molecular formula C22H15FN4OS B262112 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In
作用機序
The mechanism of action of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the activity of several enzymes involved in cell proliferation and induces apoptosis by activating caspase enzymes. In bacteria, this compound inhibits the activity of enzymes involved in cell wall synthesis and disrupts bacterial membrane integrity. Inflammation is inhibited by the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. Additionally, this compound has been found to exhibit good bioavailability and pharmacokinetic properties.
実験室実験の利点と制限
The advantages of using 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its broad-spectrum activity against cancer cells and bacteria, its low toxicity, and its good bioavailability and pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans and the need for optimization of the synthesis method to improve yield and reproducibility.
将来の方向性
Several future directions for the study of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been identified. These include the optimization of the synthesis method to improve yield and reproducibility, the investigation of the compound's efficacy and safety in clinical trials, the exploration of the compound's potential as a combination therapy with other anticancer or antibacterial agents, and the investigation of the compound's potential in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a promising chemical compound that has shown potential in the treatment of various diseases. The synthesis method for this compound has been found to be efficient and reproducible, and the compound has been shown to exhibit broad-spectrum activity against cancer cells and bacteria, as well as anti-inflammatory activity. Future research directions for this compound include the optimization of the synthesis method, the investigation of its efficacy and safety in clinical trials, and the exploration of its potential in the treatment of other diseases.
合成法
The synthesis of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the condensation of 4-fluoroaniline with 2-methyl-3-indolylglyoxal, followed by cyclization with thiosemicarbazide and subsequent oxidation. This method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
The potential therapeutic applications of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to possess antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
分子式 |
C22H15FN4OS |
分子量 |
402.4 g/mol |
IUPAC名 |
5-amino-3-(4-fluorophenyl)-6-[(E)-(2-methylindol-3-ylidene)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H15FN4OS/c1-12-16(15-4-2-3-5-18(15)25-12)10-17-20(24)27-19(11-29-22(27)26-21(17)28)13-6-8-14(23)9-7-13/h2-11H,24H2,1H3/b16-10- |
InChIキー |
DANZTQSICSWARF-YBEGLDIGSA-N |
異性体SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
正規SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)





![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)

![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)